4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Nicotinamide N-methyltransferase inhibition Cancer metabolism Epigenetic regulation

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 16462-94-5) is an essential, non-interchangeable scaffold for medicinal chemistry. The 4-methyl group on this dihydro-7-azaindoline core delivers a 6.2-fold potency increase in cell-based NNMT inhibitor assays (IC₅₀ 23 nM) versus the unsubstituted analog. It is structurally required for inducing the DFG-out conformation in type II kinase inhibitors like TAK1 and FGFR, and directs electrophilic substitution exclusively to the 5-position for efficient derivatization. Using unsubstituted or fully aromatic analogs introduces uncontrolled variables that compromise SAR data integrity and patent compliance.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 16462-94-5
Cat. No. B3048340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
CAS16462-94-5
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=C2CCNC2=NC=C1
InChIInChI=1S/C8H10N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3,(H,9,10)
InChIKeyJAYGFQIWHJRWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 16462-94-5): Procurement-Focused Technical Overview for Medicinal Chemistry and Kinase Inhibitor Development


4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 16462-94-5), also known as 4-methyl-7-azaindoline, is a partially saturated heterocyclic compound comprising a fused pyrrolidine and pyridine ring system with a methyl substituent at the 4-position. The dihydro (2,3-saturated) nature of this scaffold distinguishes it from the fully aromatic 7-azaindole analogs, imparting distinct conformational flexibility, hydrogen-bonding potential (one H-bond donor, two H-bond acceptors), and altered electronic properties [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting FGFR, JAK, and MAPK pathways [2]. Derivatives incorporating this core have demonstrated nanomolar inhibitory activity against nicotinamide N-methyltransferase (NNMT) and other therapeutic targets [3].

Why Generic Substitution of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 16462-94-5) Fails: Key Structural Differentiation from In-Class Analogs


Procurement of 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine cannot be satisfied by simple substitution with structurally related analogs such as unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 10592-27-5), the fully aromatic 4-methyl-7-azaindole (CAS 824-24-8), or other regioisomers. The 4-methyl substituent fundamentally alters both the electronic environment of the pyridine ring and the steric profile of the molecule, while the 2,3-dihydro saturation state governs conformational flexibility and impacts downstream derivatization chemistry . Direct comparative data demonstrate that the presence of the 4-methyl group in a 5-carboxamide derivative reduces the IC₅₀ against nicotinamide N-methyltransferase (NNMT) by over 6-fold compared to the unsubstituted analog, underscoring that even minor structural modifications produce functionally non-interchangeable outcomes in biological assays [1]. Furthermore, kinome-wide selectivity profiling reveals that 4-substituted pyrrolo[2,3-b]pyridines exhibit distinct kinase inhibition profiles compared to unsubstituted or alternatively substituted congeners [2]. For researchers engaged in SAR-driven medicinal chemistry campaigns or kinase inhibitor development, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and data integrity.

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 16462-94-5) Quantitative Comparative Evidence: Procurement Decision Matrix


NNMT Inhibitory Potency: 4-Methyl Substitution Enhances Activity 6.2-Fold Over Unsubstituted Analog

In a direct comparator assessment of 5-carboxamide derivatives, the 4-methyl-substituted derivative of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits a cell-based IC₅₀ of 23 nM against nicotinamide N-methyltransferase (NNMT) in K-562 human leukemia cells, compared to an IC₅₀ of 142 nM for the unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide analog under identical assay conditions [1]. This represents a 6.2-fold enhancement in inhibitory potency directly attributable to the 4-methyl substituent.

Nicotinamide N-methyltransferase inhibition Cancer metabolism Epigenetic regulation

Kinase Selectivity Profile: 4-Substituted Pyrrolo[2,3-b]pyridines Enable Distinct Kinome Targeting

Kinome-wide selectivity profiling of a focused library identified that 4-substituted 1H-pyrrolo[2,3-b]pyridines, inclusive of 4-methyl and 4-aryl variants, exhibit potent and selective inhibitory activity against TAK1 (MAP3K7) and MAP4K2 mitogen-activated protein kinases, with compound NG25 (a 4-substituted pyrrolo[2,3-b]pyridine derivative) demonstrating dual TAK1/MAP4K2 inhibition [1]. Unsubstituted pyrrolo[2,3-b]pyridines lack the requisite steric and electronic features at the 4-position to engage the DFG-out conformation characteristic of type II kinase inhibitors, as confirmed by a 2.4 Å co-crystal structure of TAK1 in complex with NG25 [1].

Kinase inhibition TAK1/MAP4K2 Cancer therapeutics Type II kinase inhibitors

Differential Reactivity at 5-Position: 4-Methyl Group Directs Electrophilic Substitution Chemistry

The 4-methyl substituent in 4-methyl-7-azaindoline directs electrophilic substitution reactions (including nitration, halogenation, and chlorination) specifically to the 5-position of the pyrrolo[2,3-b]pyridine scaffold, enabling regioselective synthesis of 5-substituted derivatives such as 4-methyl-5-amino-7-azaindoline and 4-methyl-5-nitro-7-azaindoline [1]. In contrast, unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits different regiochemical preferences, yielding distinct substitution patterns that are not interchangeable in downstream synthetic sequences [2].

Synthetic chemistry Electrophilic substitution Azaindoline derivatization

Patent-Grade Intermediate: 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as Key Building Block in FGFR and JAK Inhibitor Synthesis

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives are explicitly claimed as synthetic intermediates in multiple granted patents covering FGFR inhibitors and JAK kinase inhibitors. Patent literature demonstrates that the 4-methyl-7-azaindoline scaffold is incorporated into advanced clinical candidates, with one representative FGFR inhibitor bearing the 4-methyl-pyrrolo[2,3-b]pyridine core exhibiting IC₅₀ values of 7 nM against FGFR1 and 9 nM against FGFR2 . In contrast, unsubstituted or differently substituted analogs (e.g., 6-substituted variants) are claimed in separate patent families with distinct selectivity profiles and therapeutic indications [1].

FGFR inhibitors JAK inhibitors Oncology Patent synthesis

Physicochemical Differentiation: Dihydro Saturation State Impacts LogP, Solubility, and Metabolic Stability

The 2,3-dihydro saturation state of 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (C8H10N2, MW 134.18 g/mol, monoisotopic mass 134.0844 g/mol) confers distinct physicochemical properties compared to the fully aromatic 4-methyl-7-azaindole analog (C8H8N2, MW 132.16 g/mol) [1][2]. The dihydro scaffold possesses one hydrogen bond donor and two hydrogen bond acceptors, with a saturated pyrrolidine ring that increases conformational flexibility and basicity (pKa) relative to the aromatic analog [1]. These differences translate to measurable variations in LogP, aqueous solubility, and susceptibility to CYP-mediated oxidation — parameters that directly influence lead optimization decisions in drug discovery programs [3].

ADME properties Physicochemical profiling Drug-likeness

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 16462-94-5): High-Value Application Scenarios for Research Procurement


NNMT-Targeted Cancer Metabolism Lead Optimization

Medicinal chemistry teams developing NNMT inhibitors for oncology applications should procure 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as the preferred building block for 5-carboxamide derivatives. Direct comparative data demonstrate that the 4-methyl substituent confers a 6.2-fold potency enhancement (IC₅₀ = 23 nM vs. 142 nM for unsubstituted analog) in K-562 cell-based assays, making this scaffold essential for achieving sub-100 nM target engagement required for lead optimization [1]. The cell-based activity data provide a validated starting point for SAR expansion around the 5-position carboxamide functionality.

Type II Kinase Inhibitor Development Targeting TAK1/MAP4K2

Research groups pursuing type II kinase inhibitors against TAK1 (MAP3K7) or MAP4K2 should prioritize procurement of 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Kinome-wide selectivity profiling has established that 4-substitution on the pyrrolo[2,3-b]pyridine scaffold is structurally required for inducing the DFG-out conformation characteristic of type II inhibition, as validated by X-ray crystallography of TAK1 co-crystallized with NG25 (2.4 Å resolution) [2]. The 4-methyl building block provides the essential steric and electronic features for engaging this binding mode, which cannot be achieved with unsubstituted scaffolds.

Regioselective Synthesis of 5-Functionalized 7-Azaindoline Derivatives

Synthetic chemistry laboratories requiring 5-substituted 7-azaindoline derivatives for further elaboration should procure 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The 4-methyl group directs electrophilic substitution reactions (nitration, halogenation, chlorination) exclusively to the 5-position, enabling efficient access to 5-amino, 5-nitro, and 5-halo derivatives [3]. Attempts to achieve the same regioselectivity with unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine will yield different substitution patterns and require alternative synthetic strategies, increasing route length and cost.

FGFR/JAK Inhibitor Patent Synthesis and Process Chemistry

Process chemistry groups and CROs executing patent-validated synthetic routes for FGFR or JAK kinase inhibitors must procure 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as the specified core intermediate. This scaffold is explicitly claimed in multiple granted patents (US 9238651 B2, WO 2014/011900 A1) as the foundational building block for advanced inhibitors exhibiting low nanomolar potency (FGFR1 IC₅₀ = 7 nM) . Substitution with alternative scaffolds introduces intellectual property and regulatory compliance risks, as well as potentially altering the kinase selectivity profile of final compounds.

Quote Request

Request a Quote for 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.